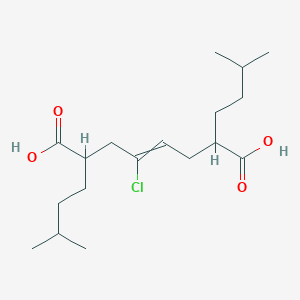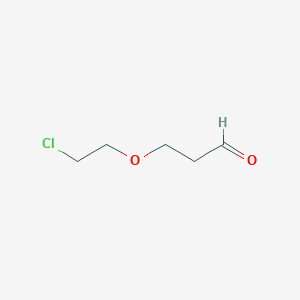![molecular formula C9H18O2 B14743122 2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol CAS No. 2892-66-2](/img/structure/B14743122.png)
2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol is an organic compound characterized by a cyclobutyl ring substituted with a hydroxymethyl group and a dimethyl group, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the reaction of 2,2-dimethylcyclobutanone with formaldehyde in the presence of a base to introduce the hydroxymethyl group. This is followed by reduction to yield the desired ethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The hydroxyl groups can be reduced to alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alkanes.
Substitution: Halides or amines.
Scientific Research Applications
2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl and ethanol groups can form hydrogen bonds with active sites, influencing the activity of these targets. Pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Hydroxymethyl)cyclobutyl]ethanol
- 2-[3-(Hydroxymethyl)-2-methylcyclobutyl]ethanol
- 2-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]ethanol
Uniqueness
2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol is unique due to the presence of both a dimethyl-substituted cyclobutyl ring and an ethanol moiety, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not observed with similar compounds.
Properties
CAS No. |
2892-66-2 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol |
InChI |
InChI=1S/C9H18O2/c1-9(2)7(3-4-10)5-8(9)6-11/h7-8,10-11H,3-6H2,1-2H3 |
InChI Key |
HDAYUBJKGHNFPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1CO)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


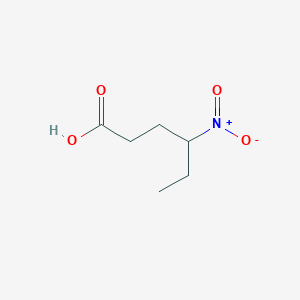
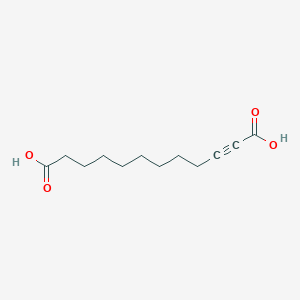

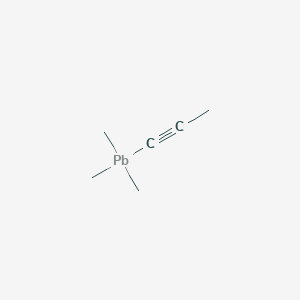
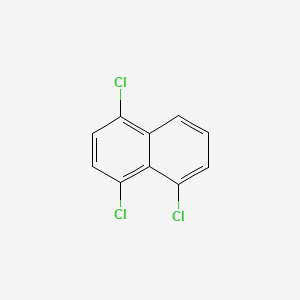
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
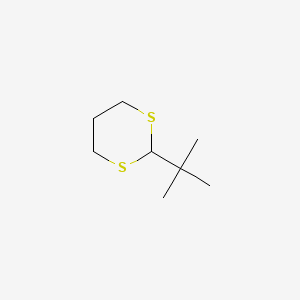
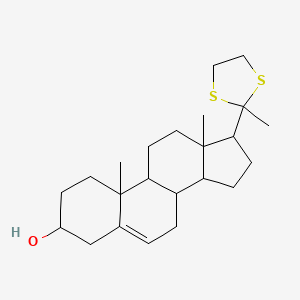
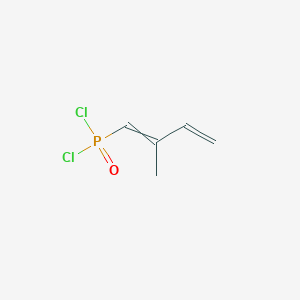


![(2S)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14743085.png)
